3-(5-cyano-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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Overview
Description
3-(5-cyano-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound that features both indole and fluorene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-cyano-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multi-step organic synthesis. The process may start with the preparation of the indole and fluorene intermediates, followed by their coupling under specific conditions. Common reagents might include:
Indole derivatives: Starting materials for the indole moiety.
Fluorene derivatives: Starting materials for the fluorene moiety.
Coupling reagents: Such as EDCI or DCC for amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could be used to modify the cyano group.
Substitution: Various substitution reactions might be employed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include modified indole or fluorene derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, compounds with indole and fluorene structures are often investigated for their potential as therapeutic agents, including anticancer, antiviral, and anti-inflammatory properties.
Industry
In industry, such compounds might be used in the development of new materials, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action for compounds like 3-(5-cyano-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid would depend on their specific biological targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting their activity.
Interacting with receptors: Modulating signal transduction pathways.
Incorporation into materials: Affecting their electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Such as tryptophan or serotonin.
Fluorene derivatives: Such as fluorenone or fluorene-9-carboxylic acid.
Uniqueness
The uniqueness of 3-(5-cyano-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid lies in its combination of indole and fluorene structures, which may confer unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C27H21N3O4 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-(5-cyano-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H21N3O4/c28-13-16-9-10-24-22(11-16)17(14-29-24)12-25(26(31)32)30-27(33)34-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-11,14,23,25,29H,12,15H2,(H,30,33)(H,31,32) |
InChI Key |
CDZLLUUXBGXERH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)C#N)C(=O)O |
Origin of Product |
United States |
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